molecular formula C8H10O2 B2370087 1-(3-Hydroxyphenyl)ethanol CAS No. 1095708-32-9; 2415-09-0

1-(3-Hydroxyphenyl)ethanol

Cat. No. B2370087
CAS RN: 1095708-32-9; 2415-09-0
M. Wt: 138.166
InChI Key: COJRWHSKVYUZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxyphenyl)ethanol is a natural product found in Oxalis pes-caprae with data available.

Scientific Research Applications

Antioxidant Properties and Metabolic Studies

1-(3-Hydroxyphenyl)ethanol, also known as hydroxytyrosol, is a major phenolic antioxidant compound found in olive oil. It contributes significantly to the beneficial properties of olive oil. Limited availability of radiolabeled compounds has restricted bioavailability and metabolism studies of hydroxytyrosol. However, a study successfully synthesized tritiated hydroxytyrosol with a specific activity of 66 Ci/mol, facilitating the use of sensitive radiometric analytical methods and aiding the elucidation of metabolic and elimination pathways (Tuck, Tan, & Hayball, 2000).

Extraction Techniques

The extraction of hydroxytyrosol from aqueous solutions, such as olive mill wastewater, has been explored using emulsion liquid membranes. Studies have tested the effect of additives in the membrane phase on solute permeation, providing insights into physical and reactive extraction methods (Reis, Freitas, Ferreira, & Carvalho, 2006).

Application in Synthesis of Chiral Intermediates

Hydroxytyrosol serves as a key chiral intermediate in the synthesis of important compounds. For example, it's used in the synthesis of Steganacin and Salmeterol. A study used a cold-adapted Bacillus amyloliquefaciens esterase to hydrolyze its ethyl ester, significantly improving the enantioselectivity under specific conditions (Liu, Zheng, Imanaka, & Xu, 2014).

Role in Synthesis of Heterocyclic Compounds

Hydroxytyrosol has been utilized in the synthesis of heterocyclic compounds. A study explored the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its application in the synthesis of various 1,2,3,4-tetrahydroisoquinolines, indicating its utility in creating complex chemical structures (Kametani et al., 1970).

Enzymatic Synthesis and Stereochemistry

Enzymatic synthesis of hydroxytyrosol derivatives has been investigated. For instance, eugenol dehydrogenase from Pseudomonas fluorescens E118 was used to synthesize (S)-1-(4-hydroxyphenyl)ethanol with high enantiomeric excess, demonstrating the enzyme's pH-dependent enantioselectivity (Wieser et al., 1999).

Pharmaceutical and Medical Research

In medical research, hydroxytyrosol's antioxidant, anti-inflammatory, and antiviral properties are being explored. A study on HL60 cell line demonstrated that hydroxytyrosol can induce apoptosis, suggesting its potential in cancer treatment and as a modulator of the immune response (Ragione et al., 2000).

properties

IUPAC Name

3-(1-hydroxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJRWHSKVYUZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxyphenyl)ethanol

CAS RN

2415-09-0
Record name 3-Hydroxy-alpha-methylbenzyl Alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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